N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring, a phenoxy group, and sec-butyl substituents, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the phenoxy group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated furan compound.
Attachment of Sec-Butyl Groups: The sec-butyl groups are introduced through alkylation reactions, often using sec-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced furan compounds.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions include various substituted furan derivatives, reduced furan compounds, and phenoxy-substituted products.
Scientific Research Applications
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di-sec-butyl-p-phenylenediamine: A related compound with similar sec-butyl substituents but different core structure.
N,N′-Di-sec-butyl-2,5-diaminotoluene: Another compound with sec-butyl groups and a different aromatic core.
Uniqueness
N~2~,N~2~-DI(SEC-BUTYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a furan ring, phenoxy group, and sec-butyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H33NO3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H33NO3/c1-6-9-19-10-12-20(13-11-19)26-16-21-14-15-22(27-21)23(25)24(17(4)7-2)18(5)8-3/h10-15,17-18H,6-9,16H2,1-5H3 |
InChI Key |
PDBDTXDDABIHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
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